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Compound of Interest

Compound Name: (S)-Crizotinib

Cat. No.: B610752

A Note on Stereochemistry: The clinically approved and marketed form of Crizotinib is the (R)-
enantiomer, which is the active form that inhibits key tyrosine kinases.[1] While the (S)-
enantiomer exists, clinical efficacy data is not available for this specific stereoisomer. This
guide, therefore, provides a statistical analysis of the efficacy of Crizotinib (the (R)-enantiomer)
in its approved indications, comparing it with other therapeutic alternatives.

Crizotinib is a first-in-class tyrosine kinase inhibitor (TKI) that has demonstrated significant
efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic
alterations.[2][3] It primarily targets the Anaplastic Lymphoma Kinase (ALK), ROS1, and
Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinases.[4][5] This guide provides
a detailed statistical analysis of Crizotinib's efficacy data from pivotal clinical trials and
compares its performance against other available therapies for ALK-positive and ROS1-positive
NSCLC.

Comparative Efficacy of Crizotinib in ALK-Positive
NSCLC

Crizotinib has been extensively studied in patients with ALK-positive advanced NSCLC,
demonstrating superiority over standard chemotherapy in both first-line and previously treated
patient populations.[6][7] However, next-generation ALK inhibitors have since shown improved
efficacy, particularly in terms of progression-free survival (PFS).[6][8]
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Table 1: Crizotinib vs. Chemotherapy and Next-Generation ALK Inhibitors in First-Line ALK-

Positive NSCLC

Median

. Objective .
Progression- Hazard Ratio L .
Treatment Arm . Response Clinical Trial
Free Survival (HR) for PFS
Rate (ORR)
(PFS)
o 0.45 (vs. PROFILE
Crizotinib 10.9 months 74%
Chemotherapy) 1014[9]
PROFILE
Chemotherapy 7.0 months 45% -
1014[9]
o 0.47 (vs.
Alectinib Not Reached 82.9% o ALEX][10]
Crizotinib)
o 0.49 (vs.
Brigatinib Not Reached 71% o ALTA-1L[11]
Crizotinib)
o Not Reached 0.28 (vs.
Lorlatinib 78% o CROWN][12]
(60% at 5 years) Crizotinib)

Table 2: Crizotinib vs. Chemotherapy in Previously Treated ALK-Positive NSCLC

Median o
. Objective .
Progression- Hazard Ratio o .
Treatment Arm . Response Clinical Trial
Free Survival (HR) for PFS
Rate (ORR)
(PFS)
o PROFILE
Crizotinib 7.7 months 65% 0.49
1007[9][13]
Chemotherapy
PROFILE
(Pemetrexed or 3.0 months 20% -
1007[9][13]
Docetaxel)
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Comparative Efficacy of Crizotinib in ROS1-Positive

NSCLC

Crizotinib has also shown potent antitumor activity in patients with ROS1-rearranged NSCLC.

[9] Comparative data with other ROS1 inhibitors like Entrectinib and Repotrectinib are

emerging.

Table 3: Efficacy of Crizotinib and Other Inhibitors in ROS1-Positive NSCLC

Treatment

Median
Progression-
Free Survival
(PFS)

Objective
Response
Rate (ORR)

Intracranial
ORR

Clinical
Trial/Data
Source

Crizotinib

19.3 months

72%

55%

PROFILE
1001[9][14]

Entrectinib

19.0 months

77%

55%

Integrated
analysis
(STARTRK-1,
STARTRK-2,
ALKA-372-001)
[15]

Repotrectinib

35.7 months

79%

89%

TRIDENT-1[16]

Ceritinib

19.3 months

67%

25%

Phase 2 Trial
(NCT01964157)
[15]

Lorlatinib (TKI-

naive)

Not Reported

62%

Not Reported

Phase 1/2 Trial
(NCT01970865)
[15]

Experimental Protocols
PROFILE 1014: First-Line Crizotinib vs. Chemotherapy
in ALK-Positive NSCLC
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» Study Design: A Phase 3, randomized, open-label, global clinical trial.[7]

o Patient Population: Previously untreated patients with advanced non-squamous NSCLC with
ALK rearrangement.

« Intervention: Patients were randomized to receive either Crizotinib (250 mg orally twice daily)
or standard platinum-based chemotherapy (Pemetrexed plus Cisplatin or Carboplatin) for up
to six cycles.

e Primary Endpoint: Progression-Free Survival (PFS).

e Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.

PROFILE 1007: Second-Line Crizotinib vs.
Chemotherapy in ALK-Positive NSCLC

o Study Design: A Phase 3, randomized, open-label clinical trial.[13]

» Patient Population: Patients with ALK-positive lung cancer who had already been treated
with one prior platinum-based chemotherapy regimen.

« Intervention: Patients were randomized to receive either Crizotinib (250 mg orally twice daily)
or standard chemotherapy with either Pemetrexed or Docetaxel.[13] Patients in the
chemotherapy arm were permitted to cross over to the Crizotinib arm upon disease
progression.[13]

e Primary Endpoint: Progression-Free Survival (PFS).

o Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and patient-
reported outcomes.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathways targeted by Crizotinib and a typical
workflow for a clinical trial evaluating a targeted therapy.
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Caption: ALK signaling pathway and the inhibitory action of Crizotinib.
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Caption: ROS1 signaling pathway and the inhibitory action of Crizotinib.
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Caption: Generalized workflow for a randomized clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(S)-Crizotinib Efficacy: A Statistical and Comparative
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610752#statistical-analysis-of-s-crizotinib-efficacy-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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